3-Cyanocyclobutanecarboxylic acid
Overview
Description
3-Cyanocyclobutanecarboxylic acid is a cyclic organic compound with the molecular formula C6H7NO2. It is a derivative of cyclobutanecarboxylic acid, which is a colorless nonvolatile liquid .
Physical And Chemical Properties Analysis
3-Cyanocyclobutanecarboxylic acid has a molecular weight of 125.13 . More specific physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Chemical Synthesis and Reactions
3-Cyanocyclobutanecarboxylic acid and its derivatives are key intermediates in various chemical syntheses. For instance, the thermolysis of Methyl 3-formylcyclobutene-3-carboxylate, synthesized from cyclobutane-1,1-dicarboxylic acid, results in methyl (2H)-pyrane-5-carboxylate, confirming theoretical predictions about electrocyclization reactions (Niwayama & Houk, 1992). Similarly, the hydrolysis and decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates lead to the formation of various cyclobutanecarbonitriles and carboxylic acid functions, useful in synthesizing biologically active compounds (Ooms, Bos, Scheeren, & Nivard, 1977).
Pharmaceutical Research
In pharmaceutical research, 3-Cyanocyclobutanecarboxylic acid derivatives are used as building blocks. The continuous photo flow synthesis of tert-butyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate, a derivative of 3-Cyanocyclobutanecarboxylic acid, is crucial for the large-scale synthesis of biologically active compounds containing the cyclobutane ring system (Yamashita, Nishikawa, & Kawamoto, 2019).
Material Science
In the field of material science, cyclobutanecarboxylic acid derivatives are used in the synthesis of various compounds. The preparation of cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid, a derivative, exemplifies its utility in producing materials with specific molecular structures (Yamashita, Nishikawa, & Kawamoto, 2019).
Safety And Hazards
properties
IUPAC Name |
3-cyanocyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c7-3-4-1-5(2-4)6(8)9/h4-5H,1-2H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZROLCXFIZNQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanocyclobutanecarboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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